

# Investigating potential resistance mechanisms to Inaxaplin in preclinical models

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## Compound of Interest

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## Investigating Preclinical Resistance to Inaxaplin: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for APOL1-mediated kidney disease (AMKD), **Inaxaplin** (VX-147) has emerged as a promising first-in-class small molecule inhibitor. By directly targeting the pathogenic channel function of APOL1 risk variants (G1 and G2), **Inaxaplin** offers a precision medicine approach to a condition that disproportionately affects individuals of African ancestry. Preclinical studies and early-phase clinical trials have demonstrated its potential to significantly reduce proteinuria, a hallmark of kidney damage in AMKD. However, as with any targeted therapy, the potential for the development of resistance remains a critical area of investigation. This guide provides a comparative overview of the preclinical models used to assess **Inaxaplin**'s efficacy and explores potential mechanisms of resistance based on our current understanding of APOL1 pathophysiology and general principles of drug resistance.

## Comparative Efficacy of Inaxaplin in Preclinical Models

**Inaxaplin** has been evaluated in both in vitro and in vivo preclinical models to establish its mechanism of action and therapeutic potential. These studies have consistently shown that **Inaxaplin** effectively inhibits the toxic gain-of-function of APOL1 risk variants.

## In Vitro Efficacy

The primary in vitro model for assessing **Inaxaplin**'s activity involves the use of human embryonic kidney (HEK293) cells engineered to express APOL1 variants under an inducible promoter. The key assay to measure APOL1 channel function is the thallium flux assay, which serves as a surrogate for potassium ion flux.

Model System	Assay	Key Findings	Reference
Tetracycline-inducible HEK293 cells expressing APOL1 G1 or G2 variants	Thallium Flux Assay	Inaxaplin selectively inhibits APOL1 G1 and G2 channel function in a concentration-dependent manner.	<a href="#">[1]</a> <a href="#">[2]</a>
Tetracycline-inducible HEK293 cells expressing APOL1 G1 or G2 variants	Patch Clamp Electrophysiology	Confirmed that Inaxaplin directly inhibits the ionic current mediated by APOL1 risk variants.	<a href="#">[1]</a>

## In Vivo Efficacy

Transgenic mouse models that express human APOL1 risk variants are crucial for evaluating the in vivo efficacy of **Inaxaplin**. A common feature of these models is the need for a "second hit," such as the administration of interferon-gamma (IFN- $\gamma$ ), to induce a kidney disease phenotype, including proteinuria.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Model System	Disease Induction	Treatment	Key Findings	Reference
APOL1 G2-homologous transgenic mice	Interferon-gamma (IFN- $\gamma$ ) injection	Prophylactic administration of Inaxaplin	Significantly reduced IFN- $\gamma$ -induced urinary albumin-to-creatinine ratio by 74.1% compared to vehicle control.	[6]
APOL1 G1 and G2 transgenic mice	Hydrodynamic tail vein injection of an IFN- $\gamma$ -expressing plasmid	Not applicable (model characterization)	Robustly induced heavy proteinuria and glomerulosclerosis is in G1/G1 and G2/G2 mice, but not in G0/G0 mice.	[4]

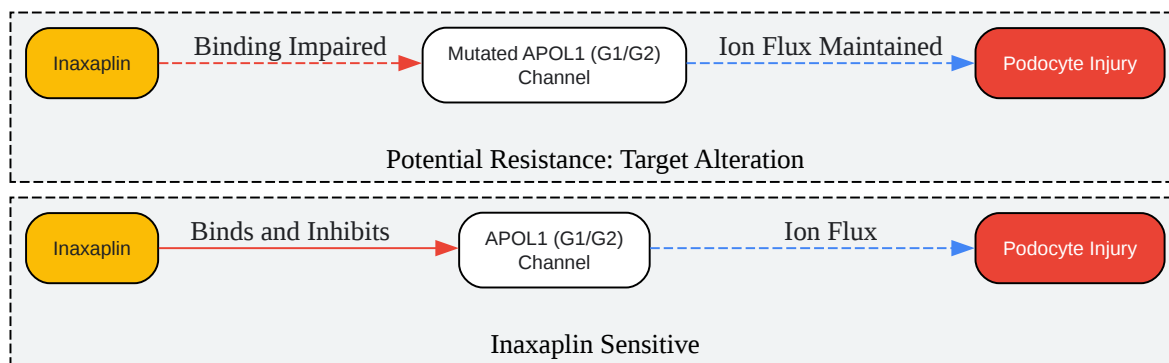
## Potential Resistance Mechanisms to Inaxaplin

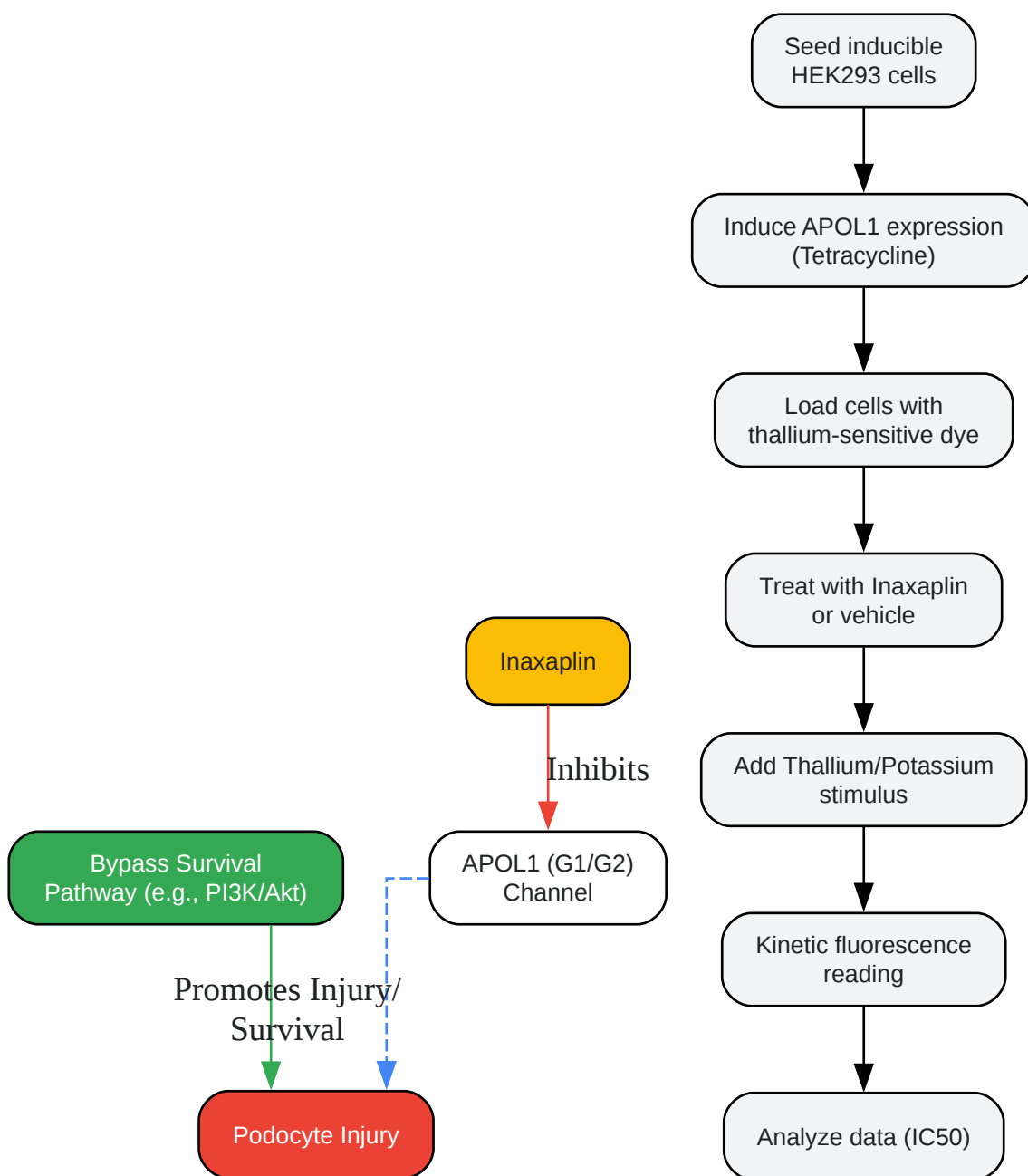
While no studies to date have specifically reported acquired resistance to **Inaxaplin** in preclinical models, it is crucial for ongoing research to anticipate and investigate these possibilities. Based on established mechanisms of resistance to other small molecule inhibitors, particularly those targeting ion channels and signaling pathways, we can hypothesize several potential avenues for the development of resistance to **Inaxaplin**.

### Target Alteration

Mutations in the APOL1 gene that alter the binding site of **Inaxaplin** without compromising the protein's pathogenic channel function could lead to resistance. This is a common mechanism of resistance to targeted therapies.[7][8]

Diagram of Potential Target Alteration Resistance





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## References

- 1. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Antisense oligonucleotide treatment ameliorates IFN- $\gamma$ -induced proteinuria in APOL1-transgenic mice [insight.jci.org]
- 4. Recessive, gain-of-function toxicity in an APOL1 BAC transgenic mouse model mirrors human APOL1 kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotide treatment ameliorates IFN- $\gamma$ -induced proteinuria in APOL1-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
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